5-(Aminomethyl)-2-methylpyrimidin-4-amine

Overview

Description

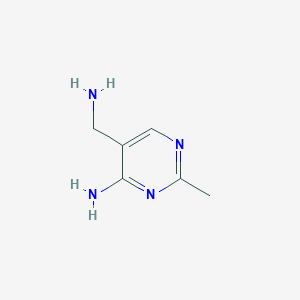

5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS: 874-43-1, molecular formula: C₆H₁₀N₄) is a pyrimidine derivative characterized by an aminomethyl (-CH₂NH₂) substituent at position 5, a methyl group at position 2, and an amine group at position 2. Its isomeric SMILES is Cc1ncc(c(n1)N)CN, and it has a molecular weight of 138.17 g/mol .

This compound is a critical intermediate in the synthesis of thiamine (vitamin B1), as demonstrated by Jiang et al. (2021), who developed a fully continuous flow synthesis method for its production . Its structural simplicity and stability make it advantageous for industrial-scale manufacturing, with commercial suppliers offering dihydrochloride salts (e.g., CAS: 874-43-1) for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of monocesium arsenate, 2h-labeled, typically involves the reaction of cesium hydroxide with arsenic acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium. The general reaction can be represented as follows:

CsOH+H3AsO4→CsH2AsO4+H2O

In this reaction, cesium hydroxide reacts with arsenic acid to form monocesium arsenate and water. The incorporation of deuterium can be achieved by using deuterated reagents, such as deuterated water (D2O) or deuterated acids .

Industrial Production Methods

Industrial production of monocesium arsenate, 2h-labeled, involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Monocesium arsenate, 2h-labeled, undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the common reactions are:

Oxidation: Monocesium arsenate can be oxidized to form higher oxidation state compounds, such as cesium arsenate(V).

Reduction: It can be reduced to form lower oxidation state compounds, such as cesium arsenite.

Substitution: Monocesium arsenate can undergo substitution reactions where the arsenate ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are commonly used.

Substitution: Substitution reactions often involve reagents like sodium chloride (NaCl) or potassium nitrate (KNO3) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of monocesium arsenate can yield cesium arsenate(V), while reduction can produce cesium arsenite .

Scientific Research Applications

Precursor for Vitamin B1 Synthesis

The primary application of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is in the synthesis of thiamine. Thiamine is essential for carbohydrate metabolism and neurological function, with deficiencies leading to severe health issues such as Wernicke-Korsakoff syndrome and beriberi. The compound serves as a key intermediate in industrial processes for vitamin B1 production, making it crucial for pharmaceutical manufacturing .

Development of Bioactive Molecules

Research has demonstrated that derivatives of this compound exhibit various biological activities. For instance, studies have reported its derivatives showing anti-inflammatory properties, which could lead to the development of new anti-inflammatory drugs. Furthermore, its potential antimicrobial and antiviral properties are being explored, indicating a broad spectrum of therapeutic applications.

Versatile Building Block

This compound's unique chemical structure allows it to participate in nucleophilic substitutions and condensation reactions. These reactions enable the compound to be integrated into diverse organic scaffolds, facilitating the creation of libraries of compounds for screening against various diseases .

Continuous Flow Synthesis

Recent advancements in synthetic methodologies have led to fully continuous flow synthesis processes for this compound. This approach enhances efficiency and scalability in producing this compound for pharmaceutical applications . The continuous flow method minimizes reaction times and improves yield consistency.

Biochemical Pathways

Research indicates that this compound interacts with specific transporters involved in thiamine metabolism, influencing its bioavailability and efficacy. Understanding these interactions is crucial for optimizing therapeutic strategies involving thiamine and its derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study published in "Molecules" highlighted the synthesis of Grewe diamine derivatives exhibiting anti-inflammatory activity, showcasing its potential therapeutic benefits.

- Research on continuous flow synthesis methods demonstrated significant improvements in yield and efficiency, paving the way for industrial-scale production of this compound .

Mechanism of Action

The mechanism of action of monocesium arsenate, 2h-labeled, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The incorporation of deuterium allows researchers to trace the compound’s movement and transformation within the system, providing valuable insights into its behavior and effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Azidomethyl)-2-methylpyrimidin-4-amine

- Structure: Replaces the aminomethyl group at position 5 with an azide (-N₃) moiety.

- Synthesis : Prepared via substitution reactions, as described in and .

- Applications: The azide group enables click chemistry applications, such as bioconjugation or polymer synthesis, contrasting with the vitamin B1-focused role of 5-(aminomethyl)-2-methylpyrimidin-4-amine .

- Key Difference : Higher reactivity due to the azide group, limiting its stability compared to the parent compound.

5-(5-(sec-Butylthio)-1,3,4-thiadiazol-2-yl)-2-methylpyrimidin-4-amine

- Structure : Features a thiadiazole-thioether substituent at position 3.

- Activity : Reported by Wu et al. (2015) to exhibit antiviral properties, likely due to the electron-withdrawing thiadiazole group enhancing interaction with viral enzymes .

- Comparison: Unlike this compound, this derivative has direct pharmacological activity, emphasizing the impact of heterocyclic substituents on bioactivity .

N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure : Contains chlorophenyl and phenyl substituents, increasing hydrophobicity.

- Activity : Demonstrates antibacterial and antifungal effects attributed to its planar aromatic systems and hydrogen-bonding capabilities (N–H⋯N interactions) .

- Crystallography: Exhibits shorter intramolecular N–H⋯N distances (2.940 Å) compared to this compound (2.982 Å), influencing conformational stability .

5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine

- Application: Acts as a methionine aminopeptidase inhibitor (e.g., GNF-PF-359), targeting cancer and parasitic diseases .

- Key Difference: The chloro group increases electrophilicity, enabling covalent interactions with enzyme active sites, unlike the non-electrophilic aminomethyl group in the parent compound .

Structural and Functional Analysis Table

Biological Activity

5-(Aminomethyl)-2-methylpyrimidin-4-amine, an aminopyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities and its role as a precursor for essential compounds like thiamine (Vitamin B1). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C6H10N4. The compound is characterized by an amino group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. These structural features contribute to its reactivity and biological activity, making it a versatile building block in organic synthesis.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its involvement in thiamine synthesis. Thiamine is crucial for carbohydrate metabolism and neurological function. Deficiencies in thiamine can lead to severe health issues, including Wernicke-Korsakoff syndrome and beriberi.

Antimicrobial Properties

Research indicates that derivatives of this compound possess potential antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains, highlighting its role in developing novel antibiotics . The cationic nature and hydrophobic characteristics of certain derivatives enhance their ability to disrupt bacterial cell walls, thus exhibiting broad-spectrum bactericidal action .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Thiamine Synthesis : As a precursor for thiamine, it plays a critical role in neurotransmitter synthesis, impacting cognitive functions and overall brain health.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it can inhibit brain glutamic decarboxylase and bacterial tyrosine decarboxylase, suggesting potential applications in treating neurological disorders and bacterial infections .

- Interaction with Transporters : Studies have indicated that this compound may interact with specific transporters responsible for thiamine uptake in cells, influencing its bioavailability and efficacy.

Case Study 1: Thiamine Deficiency

A study demonstrated that supplementation with this compound improved thiamine levels in patients with deficiency-related neurological symptoms. This highlights the compound's importance in clinical settings related to nutritional deficiencies.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the compound could lead to the development of effective antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiamine | Contains a thiazole ring | Essential for metabolic processes |

| 4-Amino-5-formylaminomethyl-pyrimidine | Formyl group instead of aminomethyl | Potential alternative synthesis routes |

| 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine | Additional formyl group | Different reactivity profiles |

The unique positioning of the amino group in this compound influences its reactivity compared to these similar compounds, allowing for targeted applications in synthesizing bioactive molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Aminomethyl)-2-methylpyrimidin-4-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution of its precursors. For example, describes a synthesis starting from thiamine salts and sodium azide (NaN₃) in water at 70°C, yielding 68% after neutralization and purification. Key characterization steps include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine groups.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., MW = 138.17 g/mol, C₆H₁₀N₄) .

- Melting point analysis to assess purity (e.g., 201–202°C for structurally related pyrimidines in ).

Q. How does the substitution pattern of this compound influence its reactivity in nucleophilic or electrophilic reactions?

- Methodology : Reactivity can be predicted using computational tools (e.g., DFT calculations) and validated experimentally. For instance:

- The aminomethyl group at position 5 acts as a strong nucleophile, enabling coupling reactions (e.g., triazole formation via azide-alkyne cycloaddition in ).

- Methyl at position 2 sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the pyrimidine ring’s nitrogen atoms .

Q. What analytical techniques are critical for purity assessment and structural confirmation of this compound?

- Methodology :

- HPLC with UV/Vis detection to quantify impurities (e.g., residual azide intermediates).

- Elemental analysis to verify C/H/N ratios.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment, as demonstrated for related pyrimidine derivatives in .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition (e.g., thiamine-dependent enzymes)?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like thiaminase-2. highlights structural analogs (e.g., 4-amino-5-hydroxymethyl-2-methylpyrimidine) as TPP precursors, suggesting similar interactions.

- Use QM/MM simulations to study reaction mechanisms (e.g., nucleophilic attack on thiamine-binding pockets) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for pyrimidine-based analogs?

- Methodology :

- Conduct metabolic stability assays (e.g., liver microsome testing) to identify rapid degradation pathways.

- Use isotope labeling (e.g., ¹⁴C-tagged compounds) to track biodistribution and correlate in vitro potency with in vivo efficacy .

Q. How do crystallographic studies inform structure-activity relationships (SAR) for antibacterial pyrimidine derivatives?

- Methodology :

- Analyze intramolecular hydrogen bonding (e.g., N–H⋯N interactions in ) to stabilize bioactive conformations.

- Measure dihedral angles between pyrimidine and aryl substituents to optimize π-π stacking with bacterial targets (e.g., DNA gyrase) .

Q. What continuous-flow synthesis methods improve scalability and safety for high-purity this compound production?

- Methodology :

- Implement microreactor technology (as in ’s fully continuous flow synthesis) to minimize hazardous intermediate handling.

- Optimize reaction parameters (temperature, residence time) via DoE (Design of Experiments) to achieve >95% yield with reduced waste .

Q. How can NMR-based metabolomics identify off-target effects of this compound in cellular models?

- Methodology :

- Treat cells with the compound and extract metabolites for ¹H NMR profiling .

- Use multivariate analysis (e.g., PCA or PLS-DA) to detect perturbations in pathways like one-carbon metabolism, leveraging its structural similarity to vitamin B1 intermediates .

Q. Data Analysis and Validation

Q. What statistical approaches validate the reproducibility of synthetic protocols across laboratories?

- Methodology :

Properties

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOHTVFCSKFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241713 | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-02-3 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.